molecular formula C21H25ClO8 B12369943 Dapagliflozin impurity A

Dapagliflozin impurity A

Cat. No.: B12369943
M. Wt: 440.9 g/mol
InChI Key: LNALRIDFLCYCGX-XYKZKTJVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dapagliflozin Impurity A (CAS: 1632287-34-3, molecular formula: C₂₃H₂₇ClO₇) is a critical process-related impurity identified during the synthesis of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT-2) inhibitor used in diabetes management. Structurally, Impurity A is characterized as the mono-acetyl derivative of dapagliflozin, formed via acetylation at specific hydroxyl groups during synthesis . Analytical methods, such as high-performance liquid chromatography (HPLC), are essential for its quantification, with validation parameters ensuring specificity, linearity, and precision (Table 1) .

Scientific Research Applications

Analytical Methods for Detection

The accurate detection and quantification of dapagliflozin impurity A in pharmaceutical products are crucial for ensuring drug safety. Recent studies have developed robust analytical methods, particularly using Ultra Performance Liquid Chromatography (UPLC), which offers high sensitivity and specificity.

  • UPLC Method Development : A study demonstrated the simultaneous analysis of dapagliflozin and its related impurities, including impurity A, using a Zorbax phenyl column with a mobile phase of acetonitrile and water (70:30 v/v). The method was validated according to International Council for Harmonisation (ICH) guidelines, showing excellent linearity (r² > 0.99) across various concentrations .
  • Toxicity Evaluation : The cytotoxic effects of this compound were assessed using 3T3 mouse fibroblast cells. Results indicated that impurity A significantly reduced cell viability at concentrations as low as 10 µM, highlighting its potential genotoxic effects .

Toxicological Studies

Understanding the toxicological profile of this compound is essential for evaluating its safety in clinical use.

  • Cell Viability Tests : The MTT reduction assay and neutral red uptake assays were employed to assess cytotoxicity. Impurity A exhibited a notable decrease in cell viability at higher concentrations, suggesting a need for careful monitoring in drug formulations .
  • Reactive Species Generation : The generation of reactive oxygen and nitrogen species was evaluated using the DCFH-DA assay. Exposure to this compound resulted in increased levels of these species, which can lead to oxidative stress and cellular damage .

Implications in Pharmaceutical Formulations

The presence of genotoxic impurities like this compound poses challenges in pharmaceutical manufacturing. Regulatory agencies emphasize the importance of controlling impurities to ensure patient safety.

  • Regulatory Guidelines : According to ICH guidelines Q3A (R2), impurities must be identified and quantified at levels below specified thresholds to ensure drug safety. The limits of detection (LOD) and quantification (LOQ) for this compound were established at 0.08 µg/mL and 0.25 µg/mL respectively, demonstrating the method's sensitivity .
  • Quality Control Measures : Pharmaceutical companies are encouraged to implement rigorous quality control measures during the manufacturing process to minimize the presence of such impurities. This includes routine testing and validation of analytical methods used for impurity detection .

Case Studies

Several case studies have been conducted to evaluate the implications of this compound in real-world clinical settings:

  • Clinical Effectiveness : Research indicates that dapagliflozin, despite its impurities, provides significant benefits in glycemic control among patients with type 2 diabetes mellitus (T2DM). However, ongoing monitoring for impurities like impurity A is necessary to ensure patient safety .
  • Safety Evaluations : In clinical practice, evaluations have shown that while dapagliflozin is effective in managing diabetes, the presence of impurities can affect overall treatment outcomes. Continuous assessment of drug formulations is crucial to mitigate risks associated with these impurities .

Mechanism of Action

The mechanism of action of dapagliflozin impurity A is not as well-studied as that of dapagliflozin itself. it is known that impurities can affect the overall pharmacological profile of the drug. Dapagliflozin works by inhibiting the sodium-glucose cotransporter 2, reducing glucose reabsorption in the kidneys and promoting glucose excretion . The presence of impurities like this compound can potentially alter this mechanism by interacting with the same or different molecular targets .

Comparison with Similar Compounds

Table 1: Key Properties of Dapagliflozin Impurity A

Property Details
CAS Number 1632287-34-3
Molecular Formula C₂₃H₂₇ClO₇
Molecular Weight 450.91 g/mol
Structural Feature Mono-acetyl derivative
Origin Process-related (synthetic byproduct)
Regulatory Limit ≤0.15% (ICH Q3A/B guidelines)

This compound is distinguished from other impurities by its structural and functional characteristics. Below is a comparative analysis with key impurities:

Structural Comparison

  • Dapagliflozin Impurity B (CAS: 2169998-23-4, C₂₁H₂₃ClO₇): A regioisomer with a ketone group instead of the acetyl moiety in Impurity A. Its molecular weight (422.86 g/mol) is lower due to differences in substitution .
  • Dapagliflozin Bromolactone Impurity (CAS: 1807632-95-6, C₂₁H₂₅BrO₆): A brominated lactone derivative formed during oxidation steps, structurally unrelated to Impurity A .
  • Ent-a-C Dapagliflozin (CAS: 2452300-81-9, C₂₁H₂₅ClO₆): A stereoisomer with altered configuration at the anomeric carbon, leading to distinct chromatographic behavior .

Table 2: Structural and Functional Differences

Impurity Molecular Formula Key Feature Origin
Impurity A C₂₃H₂₇ClO₇ Acetylated derivative Synthesis byproduct
Impurity B C₂₁H₂₃ClO₇ Ketone-containing regioisomer Degradation
Bromolactone Impurity C₂₁H₂₅BrO₆ Brominated lactone structure Oxidation side reaction
Ent-a-C Dapagliflozin C₂₁H₂₅ClO₆ Stereoisomer (anomeric configuration) Synthesis deviation

Analytical Separation

The HPLC method validated for dapagliflozin impurity analysis achieves baseline separation (resolution >2) between Impurity A and analogs. Critical parameters include:

  • Column : C18 stationary phase.
  • Mobile Phase : Gradient of acetonitrile and phosphate buffer (pH 6.8).
  • Detection : UV at 225 nm .

Table 3: HPLC Retention Times (Example)

Compound Retention Time (min) Relative Retention Time (vs. Dapagliflozin)
Dapagliflozin 8.2 1.00
Impurity A 10.5 1.28
Impurity B 12.1 1.48
Bromolactone Impurity 9.8 1.20

Stability and Degradation

Impurity A demonstrates moderate stability under accelerated conditions (40°C/75% RH), with a 0.09% to 0.12% increase in 4 weeks . In contrast, Impurity B degrades rapidly in acidic buffers (pH 3.0), while the Bromolactone Impurity is stable in neutral pH but forms under oxidative stress .

Regulatory Considerations

Per ICH guidelines, Impurity A is controlled at ≤0.15% in the drug substance. Its toxicological profile is considered less concerning than brominated or chlorinated analogs, which require stricter limits (e.g., Bromolactone Impurity ≤0.10%) .

Biological Activity

Dapagliflozin impurity A, also known as dapagliflozin hydroperoxide impurity, is a by-product of the synthesis of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. Understanding the biological activity of this impurity is critical due to its potential genotoxic effects and implications for drug safety.

  • CAS Number : 2452300-94-4
  • Molecular Formula : C21_{21}H25_{25}ClO8_8
  • Molecular Weight : 440.87 g/mol
  • Structure : this compound is characterized as a peroxide derivative of dapagliflozin, which contributes to its biological activity and potential toxicity.

This compound has been identified as a genotoxic impurity , meaning it can damage genetic material even at low concentrations. This property raises concerns regarding its potential to induce mutations and contribute to tumorigenesis. Research indicates that it can lead to the production of reactive oxygen species (ROS), which are known to cause oxidative stress and cellular damage:

  • Reactive Oxygen Species Production : Exposure to this compound has been shown to increase intracellular levels of ROS, leading to adverse effects such as membrane peroxidation and DNA strand breaks .

Study on Cellular Effects

A study conducted by Maronesi et al. (2022) evaluated the cytotoxic effects of dapagliflozin and its impurities, including impurity A, using various concentrations:

  • Cell Viability : Impurity A significantly reduced cell viability at concentrations of 10 µM and 50 µM.
  • Reactive Species Measurement : The DCFH-DA assay revealed that cells exposed to this compound exhibited increased production of reactive nitrogen species, indicating oxidative stress .

Analytical Method Validation

The biological activity and safety profile of this compound have been assessed through high-performance liquid chromatography (HPLC) methods. The validation studies demonstrated:

  • Limit of Detection (LOD) : For dapagliflozin, the LOD was found to be 1.7 µg/mL, while for impurity A, it was significantly lower at 0.08 µg/mL.
  • Recovery Rates : The recovery rates for impurities were satisfactory, with values ranging from 96.76% to 103.96%, indicating the reliability of the analytical methods used in assessing these compounds .

Toxicological Implications

The presence of this compound in pharmaceutical formulations necessitates careful monitoring due to its toxicological implications:

  • Genotoxic Potential : As a genotoxic agent, it poses risks for long-term exposure in patients.
  • Regulatory Considerations : Regulatory agencies require stringent limits on impurities in drug formulations; thus, understanding the biological activity of such impurities is essential for compliance with safety standards.

Summary Table of Biological Activity Data

ParameterThis compound
CAS Number2452300-94-4
Molecular Weight440.87 g/mol
GenotoxicityYes
LOD (µg/mL)0.08
Cytotoxic Concentrations (µM)10, 50
Reactive Species InductionYes

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting Dapagliflozin impurity A in drug substances?

A gradient RP-HPLC method using an Xbridge Phenyl C18 column (250 × 4.6 mm, 5 µm) with 0.05% aqueous trifluoroacetic acid and acetonitrile as the mobile phase has been validated for separating Dapagliflozin and its process-related impurities. The method achieves baseline separation with retention times of 7.3 min (Dapagliflozin), 7.9 min (5-BC impurity), and 17.1 min (4-BC impurity), validated for linearity (R² > 0.999), precision (RSD ≤ 2%), and accuracy (50–150% recovery) .

Q. What are the ICH-recommended acceptance thresholds for this compound in pharmaceutical formulations?

Per ICH Q3A, known process-related impurities like 5-BC and 4-BC must be controlled at ≤0.15%, while unidentified impurities should not exceed 0.10%. These thresholds ensure safety and efficacy by minimizing impurity-related toxicity risks .

Q. What reference standards are available for this compound, and how are they characterized?

Pharmacopeial standards such as USP Dapagliflozin Related Compound A RS (ACI 045814) are used, with structures verified via NMR and LC-MS. These standards are critical for method validation and ensuring traceability to regulatory requirements .

Q. Why is controlling impurity A critical for the pharmacological efficacy of Dapagliflozin?

Process-related impurities like 5-BC and 4-BC, if not controlled, can alter drug stability, bioavailability, and therapeutic activity. For example, residual brominated intermediates may introduce undesired reactivity or toxicity .

Advanced Research Questions

Q. How can Design of Experiments (DOE) principles enhance the robustness of HPLC methods for impurity A quantification?

DOE systematically optimizes parameters like mobile phase composition, pH, and column temperature. For example, a central composite design can identify critical factors affecting resolution and retention time, reducing method variability and improving reproducibility .

Q. What structural elucidation techniques confirm the identity of this compound and its degradants?

LC-MS/MS with electrospray ionization (ESI) is used to compare fragmentation patterns of impurity A and degradants. For instance, acid-induced degradants show characteristic mass shifts (e.g., loss of hydroxyl groups) that align with proposed degradation pathways .

Q. How do forced degradation studies under ICH conditions inform the stability profile of this compound?

Stress testing under acidic (1N HCl), basic (1N NaOH), oxidative (3% H₂O₂), and thermal (60°C) conditions reveals degradation pathways. LC-MS analysis identifies major degradants, such as hydroxylated or dehalogenated derivatives, informing formulation stability strategies .

Q. What challenges arise in achieving baseline separation of Dapagliflozin from impurity A using gradient elution?

Co-elution risks due to structural similarity are mitigated by optimizing gradient parameters (e.g., 10–90% acetonitrile over 20 min) and selecting phenyl-modified stationary phases, which enhance selectivity for halogenated impurities .

Q. How are mass balance calculations applied during method validation to ensure accurate quantification of impurity A?

Mass balance is validated by comparing the total impurity content (including degradants) to the initial drug concentration. Recovery studies (spiking impurities at 50–150% levels) confirm method accuracy, with %RSD < 2% ensuring precision .

Q. What are the reported LOD and LOQ values for this compound in validated chromatographic methods?

For 5-BC impurity, LOD = 0.000053 ppm and LOQ = 0.00016 ppm; for 4-BC impurity, LOD = 0.0000165 ppm and LOQ = 0.00005 ppm. These values demonstrate high sensitivity, enabling trace-level detection in compliance with ICH guidelines .

Properties

Molecular Formula

C21H25ClO8

Molecular Weight

440.9 g/mol

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)-hydroperoxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H25ClO8/c1-2-28-13-6-3-11(4-7-13)20(30-27)14-9-12(5-8-15(14)22)21-19(26)18(25)17(24)16(10-23)29-21/h3-9,16-21,23-27H,2,10H2,1H3/t16-,17-,18+,19-,20?,21+/m1/s1

InChI Key

LNALRIDFLCYCGX-XYKZKTJVSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)OO

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl)OO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.